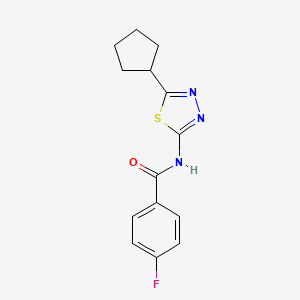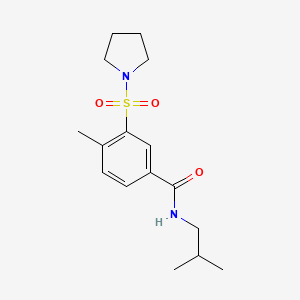![molecular formula C19H20FeOS B12479109 [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is an organometallic compound that features a ferrocene core with a [(2,4,6-trimethylphenyl)sulfinyl] substituent. Ferrocene, a well-known metallocene, consists of two cyclopentadienyl rings bound to a central iron atom. The [(2,4,6-trimethylphenyl)sulfinyl] group adds unique chemical properties to the ferrocene core, making it a compound of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene typically involves the reaction of ferrocene with [(2,4,6-trimethylphenyl)sulfinyl] chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ion, which can further react with nucleophiles.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The [(2,4,6-trimethylphenyl)sulfinyl] group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
Scientific Research Applications
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene has a wide range of applications in scientific research:
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in materials science for developing new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism by which [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing electron transfer processes in biological systems. The [(2,4,6-trimethylphenyl)sulfinyl] group can participate in binding interactions, modulating the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: The parent compound with a simpler structure, lacking the [(2,4,6-trimethylphenyl)sulfinyl] group.
[(2,4,6-Trimethylphenyl)methylsulfamoyl]ferrocene: A similar compound with a different substituent on the ferrocene core.
Bis(2,4,6-trimethylphenyl)phosphine oxide: Another compound with the 2,4,6-trimethylphenyl group but different core structure.
Uniqueness
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is unique due to its combination of the ferrocene core and the [(2,4,6-trimethylphenyl)sulfinyl] group, which imparts distinct chemical and physical properties. This combination enhances its utility in asymmetric catalysis and potential biological applications.
Properties
Molecular Formula |
C19H20FeOS |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylsulfinyl-1,3,5-trimethylbenzene;iron(2+) |
InChI |
InChI=1S/C14H15OS.C5H5.Fe/c1-10-8-11(2)14(12(3)9-10)16(15)13-6-4-5-7-13;1-2-4-5-3-1;/h4-9H,1-3H3;1-5H;/q2*-1;+2 |
InChI Key |
GXHSPIZCWKDLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=C[CH-]2)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(pyrimidin-4-ylsulfanyl)methyl]benzoate](/img/structure/B12479031.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B12479036.png)
![1H,4H-Furo[3,4-c]furan-1,4-dione, tetrahydro-](/img/structure/B12479041.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)



![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)
![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B12479075.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
![4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12479093.png)
![Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
